N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine

CAS No.: 873078-93-4

Cat. No.: VC2642489

Molecular Formula: C16H26BNO3

Molecular Weight: 291.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 873078-93-4 |

|---|---|

| Molecular Formula | C16H26BNO3 |

| Molecular Weight | 291.2 g/mol |

| IUPAC Name | N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanamine |

| Standard InChI | InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-9-14(10-8-13)19-12-11-18(5)6/h7-10H,11-12H2,1-6H3 |

| Standard InChI Key | JUVPIBHZWGVRFL-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(C)C |

Introduction

Chemical Identity and Structural Characteristics

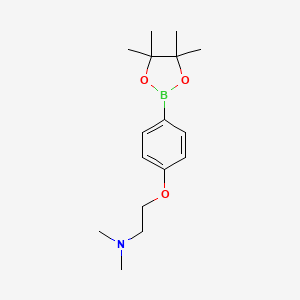

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine is classified as an organoboron compound featuring a phenyl ring substituted with a boronic acid pinacol ester group. The structure also incorporates a phenoxy ether linkage connecting to an ethyl chain with a terminal dimethylamine group. This combination of functional elements contributes to its utility in organic synthesis and other applications.

The compound is identified by several key parameters, summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Registry Number | 873078-93-4 |

| Molecular Formula | C16H26BNO3 |

| Molecular Weight | 291.19 g/mol |

| Physical Form | Solid |

| Color | White |

| Storage Temperature | 2-8°C |

| IUPAC Name | N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanamine |

| Standard InChI | InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-9-14(10-8-13)19-12-11-18(5)6/h7-10H,11-12H2,1-6H3 |

| Standard InChIKey | JUVPIBHZWGVRFL-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(C)C |

| PubChem Compound ID | 42598924 |

This compound is also known by several synonyms, including 4-[2-(Dimethylamino)ethoxy]benzeneboronic acid, 4-(2-(Dimethylamino)ethoxy)phenylboronic acid pinacol ester, and 2-{4-[2-(Dimethylamino)ethoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Physical and Chemical Properties

Structural Elements and Reactivity

The chemical structure of N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine features three key functional components that contribute to its chemical behavior:

-

The boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) serves as the primary reactive center for coupling reactions. This group is particularly valuable in cross-coupling reactions such as the Suzuki-Miyaura reaction, where the boron atom undergoes transmetalation with palladium catalysts to form new carbon-carbon bonds.

-

The phenoxy ether linkage (-O-) connects the aromatic ring to the aminoethyl chain, providing structural rigidity and serving as a spacer between the reactive boronic ester and the amine functionality.

-

The terminal dimethylamine group (-N(CH3)2) offers basic properties and nucleophilicity, potentially enabling additional reactivity beyond that of the boronic ester moiety.

These structural features collectively make the compound a versatile synthetic intermediate with multiple potential reaction sites.

Physical Characteristics

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine is a white solid under standard conditions . Like many boronic acid derivatives, it requires proper storage conditions to maintain stability, specifically refrigeration at 2-8°C. This temperature range helps prevent decomposition and maintains the integrity of the boronic acid ester functionality, which can be susceptible to hydrolysis under improper storage conditions.

Applications in Organic Chemistry

Cross-Coupling Reactions

The primary application of N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine lies in its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the palladium-catalyzed coupling of organoboron compounds with aryl or vinyl halides to form new carbon-carbon bonds. The boronic acid pinacol ester functionality makes this compound an excellent substrate for such transformations.

The general reaction scheme for a Suzuki-Miyaura coupling involving this compound can be represented as:

Ar-B(OR)2 + R'-X → Ar-R' + B(OR)2X

Where:

-

Ar-B(OR)2 represents N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine

-

R'-X represents an aryl or vinyl halide

-

Ar-R' is the coupled product

-

B(OR)2X is the boron-containing byproduct

This reaction allows for the incorporation of the aminoethoxyphenyl moiety into various molecular scaffolds, enabling the synthesis of complex structures with potential applications in medicinal chemistry, materials science, and other fields.

Pharmaceutical Applications

Patent literature indicates that N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine has potential applications in pharmaceutical development, specifically in the context of boron-based prodrugs . The patent mentions its use in synthesizing tamoxifen and endoxifen prodrugs, suggesting applications in anti-cancer drug development.

The boronic acid moiety can serve as a temporary masking group that can be cleaved under specific physiological conditions, making it valuable for prodrug design. This approach potentially allows for improved pharmacokinetic properties, targeted drug delivery, or controlled release mechanisms.

Building Block in Chemical Libraries

The structural features of N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine make it a valuable building block for the synthesis of chemical libraries. Its combination of functional groups—the boronic acid pinacol ester for coupling reactions and the dimethylaminoethoxy side chain for additional diversity—enables the creation of compound collections with potential applications in drug discovery and materials science.

| Storage Parameter | Recommendation |

|---|---|

| Temperature | 2-8°C (refrigerated) |

| Container | Tightly sealed to prevent moisture exposure |

| Environment | Dry place, away from direct sunlight |

| Incompatibilities | Strong oxidizing agents, strong acids |

These storage conditions are essential for maintaining the chemical integrity of the compound, particularly the boronic acid pinacol ester moiety, which can be susceptible to hydrolysis under improper storage conditions .

Related Compounds

Several structurally related compounds have been identified that share similarities with N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine. These include:

-

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 171364-78-6), which features a direct dimethylamino substituent on the phenyl ring rather than the ethoxy linkage .

-

4-(2-[4-(4,4,5,5-TETRAMETHYL- DIOXABOROLAN-2-YL)-PHENOXY]-ETHYL)-MORPHOLINE, where the dimethylamine group is replaced with a morpholine ring .

-

N-(3-DIMETHYLAMINOPROPYL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE, which contains a different linkage between the aromatic ring and the dimethylamino group .

These related compounds highlight the structural diversity within this class of organoboron compounds and suggest potential avenues for exploring structure-activity relationships in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume